

Validating Rad51 Suppression in Amuvatinib's Efficacy: A Comparative Guide

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Compound of Interest

Compound Name: Amuvatinib

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This guide provides a comprehensive comparison of **Amuvatinib** with alternative therapies, focusing on the role of Rad51 suppression in its anti-cancer efficacy. Experimental data is presented to support the validation of **Amuvatinib** as a promising therapeutic agent.

Executive Summary

Amuvatinib (formerly MP470) is a multi-targeted tyrosine kinase inhibitor that has demonstrated a unique mechanism of action involving the suppression of Rad51, a key protein in the homologous recombination (HR) DNA repair pathway.[1][2] This suppression of Rad51 enhances the efficacy of DNA-damaging agents and represents a promising strategy in cancer therapy. This guide compares the performance of **Amuvatinib** with other targeted therapies, including the EGFR inhibitor Amivantamab and PARP inhibitors like Olaparib, providing available efficacy data and detailed experimental protocols for key validation assays.

Comparative Efficacy of Amuvatinib and Alternatives

The following tables summarize the clinical efficacy of **Amuvatinib**, Amivantamab, and the PARP inhibitor Olaparib in various cancer types. It is important to note that direct head-to-head clinical trial data between **Amuvatinib** and these alternatives are limited; therefore, the data is presented from separate clinical trials to provide a comparative overview.

Table 1: Efficacy of **Amuvatinib** in Clinical Trials

Clinical Trial	Cancer Type	Treatment Regimen	Overall Response Rate (ORR)	Median Progression-Free Survival (PFS)	Reference
Phase I (NCT00894894)	Advanced Solid Tumors	Amuvatinib monotherapy	Not Reported (1 GIST patient with PET response)	Not Reported	[3] [4]
Phase II	Platinum-Refractory Small Cell Lung Cancer	Amuvatinib + Platinum-Etoposide	8.7% (centrally confirmed)	Not Reported	[5]

Table 2: Efficacy of Amivantamab in Clinical Trials

Clinical Trial	Cancer Type	Treatment Regimen	Overall Response Rate (ORR)	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)	Reference
CHRYSLIS (Phase I)	EGFR Exon 20 Insertion+ NSCLC (post-platinum)	Amivantamab monotherapy	40%	8.3 months	23 months	[1][6]
PAPILLON (Phase III)	EGFR Exon 20 Insertion+ NSCLC (1st line)	Amivantamab + Chemotherapy	73%	11.4 months	Not Reached	[7]
MARIPOSA (Phase III)	EGFR-mutated advanced NSCLC (1st line)	Amivantamab + Lazertinib	86%	23.7 months	Not Reached	[8]

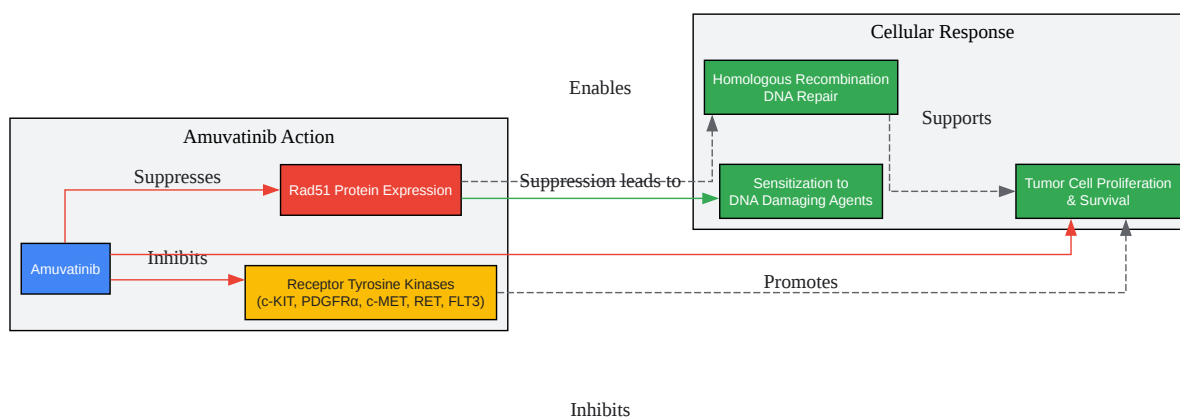
Table 3: Efficacy of Olaparib in BRCA-Mutated Cancers

Clinical Trial	Cancer Type	Treatment Regimen	Overall Response Rate (ORR)	Median Progression-Free Survival (PFS)	Reference
OlympiAD (Phase III)	gBRCAm HER2-metastatic Breast Cancer	Olaparib monotherapy	59.9%	7.0 months	[9] [10]
LIGHT (Phase II)	Platinum-sensitive relapsed Ovarian Cancer (gBRCAm)	Olaparib monotherapy	69%	Not Reported	[11] [12]
Phase II	Somatic BRCAm solid tumors	PARP inhibitors (including Olaparib)	55.8%	Not Reported	[13]

Signaling Pathways and Experimental Workflows

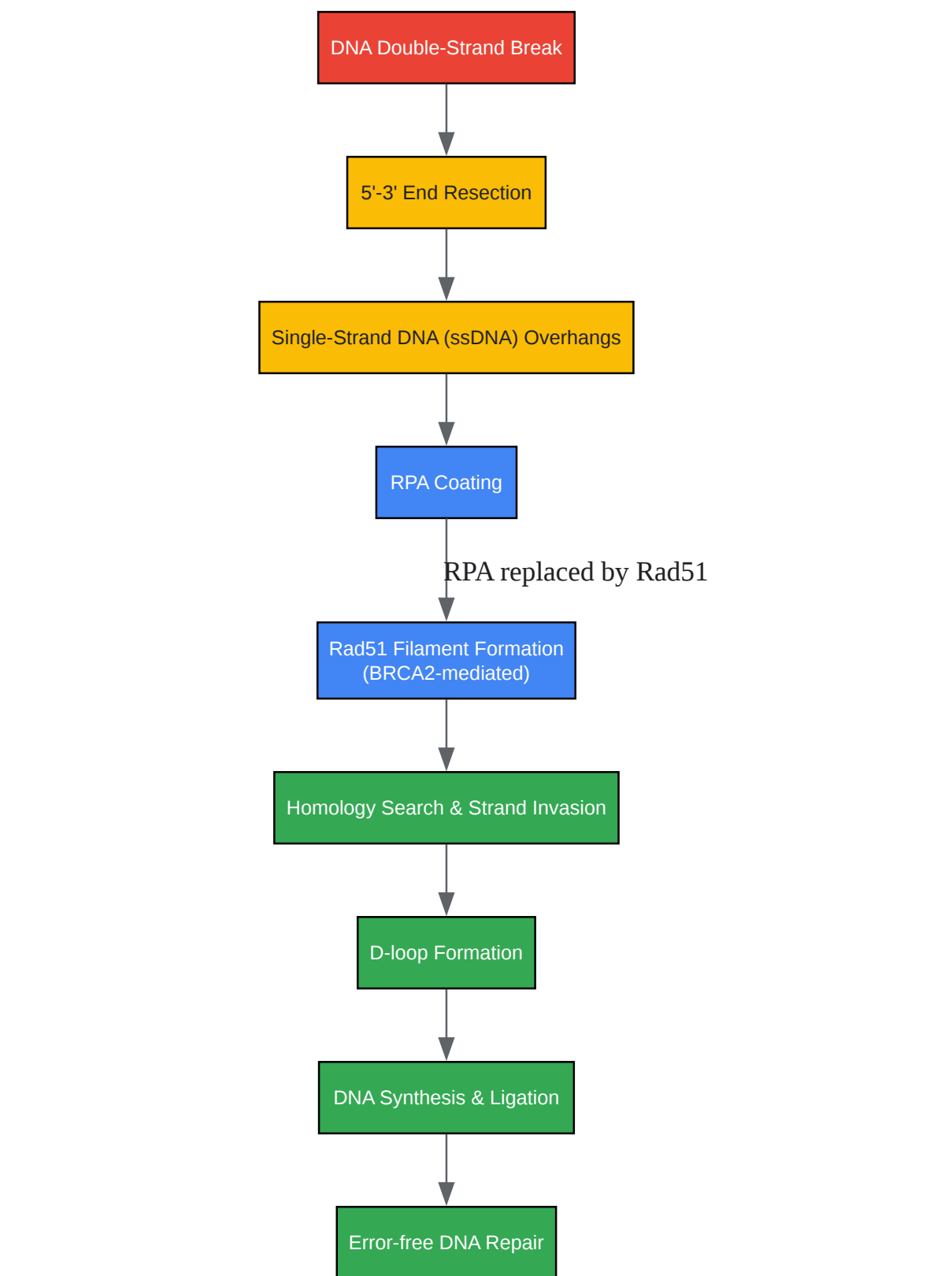
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

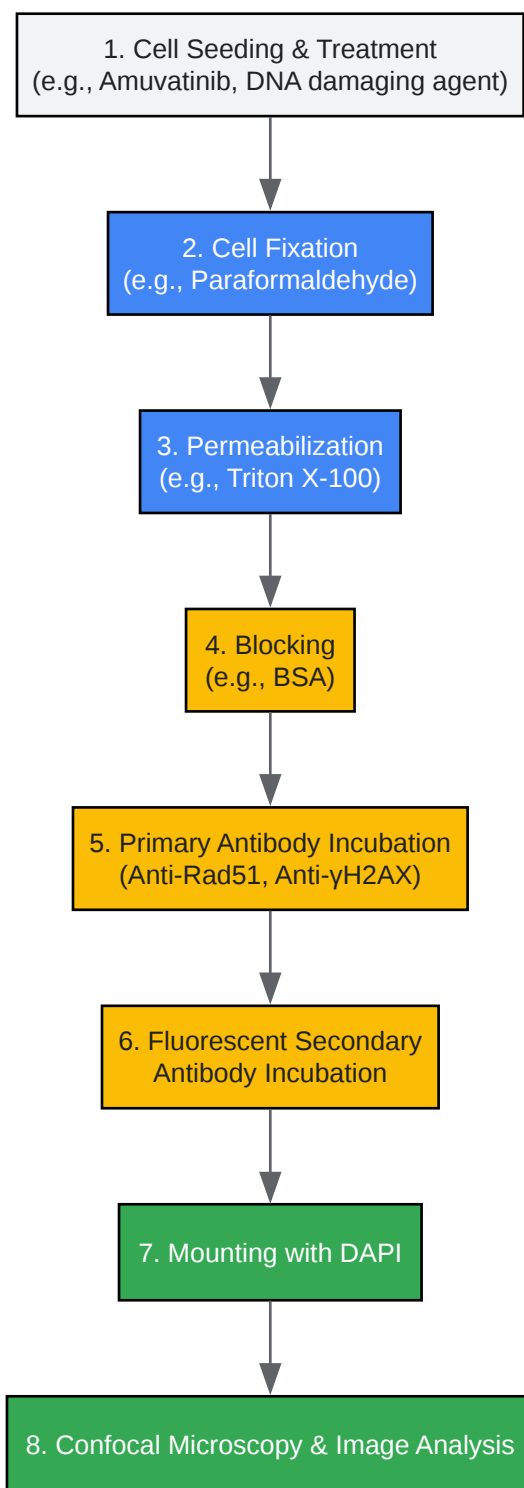
Signaling Pathways



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Caption: **Amuvatinib's** dual mechanism of action.





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